Ferrocene, 1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[bis(3,5-dimethylphenyl)phosphino]-, (2R)-
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Overview
Description
Ferrocene, 1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[bis(3,5-dimethylphenyl)phosphino]-, (2R)- is a complex organometallic compound. It features a ferrocene core, which consists of two cyclopentadienyl rings bound to a central iron atom. This compound is distinguished by the presence of phosphino groups substituted with trifluoromethyl and dimethylphenyl groups, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of ferrocene with phosphino ligands under controlled conditions. One common method includes the use of a Grignard reagent to introduce the phosphino groups onto the ferrocene core. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or diethyl ether to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: Reduction reactions can revert ferrocenium ions back to ferrocene.
Substitution: The phosphino groups can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and silver nitrate (AgNO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halides or organolithium compounds are employed under inert conditions.
Major Products Formed
Oxidation: Formation of ferrocenium salts.
Reduction: Regeneration of the ferrocene compound.
Substitution: Formation of new ferrocene derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to stabilize various metal centers, making it valuable in the synthesis of complex molecules.
Biology and Medicine
In biology and medicine, derivatives of this compound are explored for their potential as anticancer agents. The presence of phosphino groups enhances its ability to interact with biological molecules, potentially leading to therapeutic applications.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and electronic devices. Its stability and reactivity make it suitable for various applications, including as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its ability to coordinate with metal centers and participate in electron transfer reactions. The phosphino groups play a crucial role in stabilizing the metal-ligand complexes, facilitating various catalytic processes. The molecular targets and pathways involved include interactions with transition metals and participation in redox reactions.
Comparison with Similar Compounds
Similar Compounds
- Ferrocene, 1-[bis(3,5-dimethylphenyl)phosphino]-2-[(1R)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]-, (1S)-
- (1S)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1S)-1-(dicyclohexylphosphino)ethyl]ferrocene
- (S)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[®-1-(dimethylamino)ethyl]ferrocene
Uniqueness
The uniqueness of Ferrocene, 1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[bis(3,5-dimethylphenyl)phosphino]-, (2R)- lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C44H46F12FeP2 |
---|---|
Molecular Weight |
920.6 g/mol |
IUPAC Name |
[2-[(1R)-1-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopentyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron |
InChI |
InChI=1S/C39H36F12P2.C5H10.Fe/c1-21-9-22(2)12-30(11-21)53(31-13-23(3)10-24(4)14-31)35-8-6-7-34(35)25(5)52(32-17-26(36(40,41)42)15-27(18-32)37(43,44)45)33-19-28(38(46,47)48)16-29(20-33)39(49,50)51;1-2-4-5-3-1;/h9-20,25,34-35H,6-8H2,1-5H3;1-5H2;/t25-,34?,35?;;/m1../s1 |
InChI Key |
PVXOFACXBQONPE-KNTBZWNRSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2CCCC2[C@@H](C)P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C)C)C.C1CCCC1.[Fe] |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2CCCC2C(C)P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C)C)C.C1CCCC1.[Fe] |
Origin of Product |
United States |
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